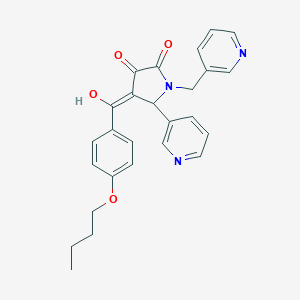
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. It is widely used in scientific research for its ability to inhibit MMPs, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins.
Wirkmechanismus
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one inhibits MMPs by binding to the active site of the enzyme and preventing it from cleaving extracellular matrix proteins. This leads to a decrease in the degradation of these proteins, which can have a variety of effects depending on the biological context.
Biochemical and Physiological Effects
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Inhibition of MMPs by 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to decrease tumor growth and metastasis in animal models of cancer. It has also been shown to decrease angiogenesis and inflammation in various contexts.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency and selectivity for MMPs. This allows for precise manipulation of MMP activity in a variety of biological systems. However, one limitation of 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively short half-life, which can make it difficult to maintain consistent inhibition of MMPs over long periods of time.
Zukünftige Richtungen
There are several future directions for the use of 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research. One area of interest is the potential therapeutic benefits of MMP inhibition in various diseases, such as cancer and inflammatory disorders. Another area of interest is the development of more potent and selective MMP inhibitors, which could have even greater therapeutic potential. Additionally, the use of 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs or therapies is an area of active investigation.
Synthesemethoden
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized by the reaction of 4-butoxybenzoyl chloride with 2-amino-3-hydroxypyridine, followed by the reaction of the resulting intermediate with 3-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is widely used in scientific research to study the role of MMPs in various biological processes, such as angiogenesis, cancer metastasis, and tissue remodeling. It is also used to investigate the potential therapeutic benefits of MMP inhibition in these processes.
Eigenschaften
Produktname |
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C26H25N3O4 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25N3O4/c1-2-3-14-33-21-10-8-19(9-11-21)24(30)22-23(20-7-5-13-28-16-20)29(26(32)25(22)31)17-18-6-4-12-27-15-18/h4-13,15-16,23,30H,2-3,14,17H2,1H3/b24-22- |
InChI-Schlüssel |
BGRIRFNPAOZWPU-GYHWCHFESA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
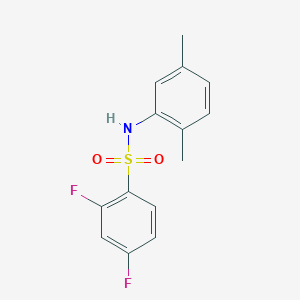
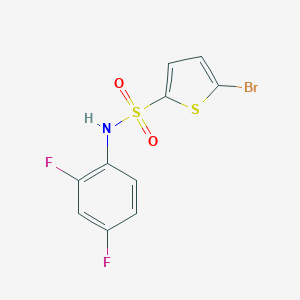

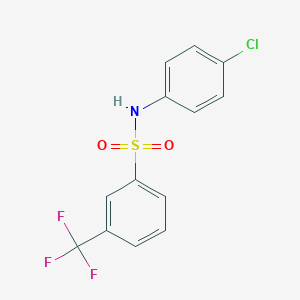
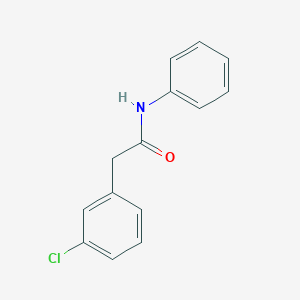

![Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B265909.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265919.png)
![2-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265926.png)
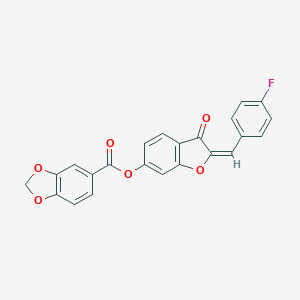
![(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)